molecular formula C9H16INO4 B1353052 Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate CAS No. 889670-02-4

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Cat. No. B1353052
M. Wt: 329.13 g/mol
InChI Key: UGZBFCCHLUWCQI-UHFFFAOYSA-N
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Description

“Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a tert-butoxycarbonyl (Boc) protected amino group, and an iodine atom on the third carbon .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through nucleophilic substitution or addition reactions. For example, the Boc group can be introduced to protect the amino group during synthesis .


Chemical Reactions Analysis

Again, specific reactions involving this compound are not available. But in general, the Boc group can be removed under acidic conditions, and the ester group can undergo hydrolysis. The iodine atom makes the third carbon a good leaving group, which could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, compounds with Boc protected amino groups and ester groups are polar and may have relatively high boiling points due to the ability to form hydrogen bonds .

Scientific Research Applications

Polymorphism in Crystal Structures

Research has highlighted the polymorphic nature of related compounds, demonstrating their ability to form different crystal structures under varying conditions. Such polymorphism is crucial for understanding material properties and could influence the development of pharmaceuticals and fine chemicals (Gebreslasie, Jacobsen, & Görbitz, 2011).

Efficient Synthesis Techniques

Efficient synthesis methods have been developed for compounds structurally similar to Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, showcasing advancements in synthetic strategies that enhance the accessibility of these compounds for further research and application (Koseki, Yamada, & Usuki, 2011).

Role in Peptide Synthesis

This compound has been used in the synthesis of complex peptides and amino acid derivatives, demonstrating its role as a key intermediate in the construction of molecules with potential biological activity. Such syntheses are foundational for the development of new therapeutics and biomaterials (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Applications in Polymer Science

The research has extended into polymer science, where derivatives of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate have been utilized in the synthesis of amino acid-based polyacetylenes. This exploration into polymerizable monomers opens new avenues for creating materials with unique properties for potential use in biomedical applications, coatings, and more (Gao, Sanda, & Masuda, 2003).

Enantioselective Synthesis and Chiral Building Blocks

The compound's derivatives have been central to enantioselective synthesis processes, highlighting their importance in producing chiral building blocks for pharmaceuticals and bioactive molecules. Such chiral specificity is crucial for the efficacy and safety of drugs (Alonso, Santacana, Rafecas, & Riera, 2005).

Safety And Hazards

Safety and hazard information would depend on the exact properties of this compound. In general, care should be taken when handling any chemicals. Always follow appropriate safety protocols .

Future Directions

The future directions would depend on the context in which this compound is used. If used in research, it could contribute to the development of new synthetic methods or the synthesis of new compounds .

properties

IUPAC Name

methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZBFCCHLUWCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407813
Record name Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

CAS RN

889670-02-4
Record name Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a three necked flask charged with zinc dust (2.23 g, 34.1 mmol) under an N2 atmosphere DMF (13 mL) was added. The suspension was efficiently stirred and I2 (0.20 g, 0.80 mmol) was added. ((S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester (4.50 g, 13.7 mmol) was added in one portion, and immediately after more I2 (0.20 g, 0.80 mmol) and the stirring was continued for 2 h. Negishi coupling was then effected by addition in direct sequence of: Pd2 dba3 (315 mg, 0.34 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (279 mg, 0.68 mmol), and 1-bromocyclopentene (2.32 g, 15.8 mmol) in DMF (4 mL). The reaction was stirred over night. DCM (25 mL) was added and the mixture was filtered, the solids were washed with further DCM, water (30 mL) was added and the phases were separated. The aqueous phase was extracted with DCM (2×20 mL) and the combined organic phases were washed with H2O (20 mL), dried MgSO4, filtered and evaporated. The residue was purified by gradient silica gel chromatography (4-16% EtOAc in iso-hexane) which gave the title compound 1.24 g (30%). GC-MS EI m/z 213 (w), 196 (w), 152, 88, 57, 41.
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.2 g
Type
reactant
Reaction Step Four
Name
Quantity
2.23 g
Type
catalyst
Reaction Step Five
Name
Quantity
13 mL
Type
solvent
Reaction Step Five
Quantity
279 mg
Type
reactant
Reaction Step Six
Quantity
2.32 g
Type
reactant
Reaction Step Six
Name
Quantity
4 mL
Type
solvent
Reaction Step Six
Quantity
315 mg
Type
catalyst
Reaction Step Six
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Reactant of Route 2
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Reactant of Route 3
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Reactant of Route 4
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Reactant of Route 6
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Citations

For This Compound
8
Citations
HWB Johnson, E Lowe, JL Anderl, A Fan… - Journal of medicinal …, 2018 - ACS Publications
Selective immunoproteasome inhibition is a promising approach for treating autoimmune disorders, but optimal proteolytic active site subunit inhibition profiles remain unknown. We …
Number of citations: 77 pubs.acs.org
A Paju, D Kostomarova, K Matkevitš, M Laos, T Pehk… - Tetrahedron, 2015 - Elsevier
Negishi cross-coupling of the silyl-protected 3-bromoenol of 1,2-cyclopentanedione with primary and secondary alkylzinc reagents using Pd-catalysts affords 3-alkyl substituted 1,2-…
Number of citations: 12 www.sciencedirect.com
F Sun, P Metz - Synlett, 2013 - thieme-connect.com
(1S,2S)-3-Trifloxy-cis-1,2-dihydrocatechol acetonide, a useful chiral building block, was prepared from d-ribose in good overall yield using a carbonyl allylation and a ring-closing …
Number of citations: 3 www.thieme-connect.com
GS Lemen - 2011 - deepblue.lib.umich.edu
This thesis details the development of new methods for the synthesis of four classes of biologically relevant heterocycles: 2,5-trans-pyrrolidines, benzofused 1-azabicyclo[3.3.0]octanes, …
Number of citations: 0 deepblue.lib.umich.edu
CS Demmer, C Møller, PMGE Brown… - ACS chemical …, 2015 - ACS Publications
Two α-amino acid-functionalized quinoxalines, 1a (CNG-10301) and 1b (CNG-10300), of a quinoxaline moiety coupled to an amino acid moiety were designed, synthesized, and …
Number of citations: 20 pubs.acs.org
BP Noichl, PM Durkin, N Budisa - Peptide Science, 2015 - Wiley Online Library
Tryptophan has been taken as the basic scaffold for a chromophore whose indole residue can be further functionalized by the introduction of endocyclic nitrogen atoms or by N‐…
Number of citations: 11 onlinelibrary.wiley.com
BA Murphy - 2020 - search.proquest.com
Bacterial infections continue to be a growing cause for concern, both in the developedand developing worlds. In fact, greater travel amongst members of developed societiesincreases …
Number of citations: 0 search.proquest.com
ES O'Brien, VA Rangari, A El Daibani, SO Eans… - bioRxiv, 2023 - biorxiv.org
The μ opioid receptor (μOR) is a well-established target for analgesia, yet conventional opioid receptor agonists cause serious adverse effects, notably addiction and respiratory …
Number of citations: 3 www.biorxiv.org

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